molecular formula C21H27N3OS B5553637 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperidine

4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperidine

Katalognummer B5553637
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: DBEPWLVNRCSUFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of complex heterocyclic compounds like the one mentioned often involves multi-step reactions, starting from basic heterocyclic systems that are further modified through various organic transformations. For instance, the synthesis of bioactive heterocycles incorporating cyclopropyl, imidazole, and piperidine units involves condensation, N-alkylation, and cycloaddition reactions under specific conditions to achieve the desired structural features (Thimmegowda et al., 2009).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like X-ray crystallography, providing detailed insights into the arrangement of atoms within the molecule. This structural information is crucial for understanding the compound's reactivity and interaction with biological targets. For example, the crystal structure studies provide insights into the molecule's conformation and the presence of intermolecular hydrogen bonds, which can influence its biological activity (Thimmegowda et al., 2009).

Wissenschaftliche Forschungsanwendungen

NMDA Receptor Antagonists

The compound 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, which is structurally similar to the requested chemical, has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. This compound has shown potential in animal models of Parkinson's disease (Wright et al., 1999).

Synthesis and Application in Heterocyclic Chemistry

Several studies have focused on synthesizing novel compounds using piperidine and related structures. For instance, novel benzo[4,5]imidazo[1,2-a]pyridine derivatives were synthesized through the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and different derivatives in the presence of piperidine (Goli-Garmroodi et al., 2015).

Pharmacokinetics and Drug Metabolism Studies

In pharmacokinetics, compounds structurally related to the one have been used to understand the metabolism and clearance mechanisms in the body. For example, Compound 1, which includes piperidine in its structure, was studied for its pharmacokinetics and found to undergo specific enzymatic hydrolysis in plasma (Teffera et al., 2013).

Microbial and Biological Activity Studies

Piperidine derivatives have been explored for their antimicrobial and biological activities. A study synthesized new pyridine derivatives using piperidine and examined their antibacterial and antifungal activities (Patel & Agravat, 2007).

Antitumor Evaluation

The synthesis and evaluation of novel compounds with a piperidine backbone for antitumor activity have been conducted. One study involved the synthesis of 2-[aryl-(6'-hydroxy-4',4'-dimethyl-2'-oxocyclohex-6'-enyl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-enone and its evaluation against various human tumor cell lines (Al-Omran et al., 2014).

Safety and Hazards

While specific safety and hazard information for the compound you mentioned was not found, it’s worth noting that imidazole compounds can have various safety profiles. For example, 1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride has hazard statements H315, H319, H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name

[4-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3OS/c25-21(18-14-26-19-4-2-1-3-17(18)19)23-10-7-16(8-11-23)20-22-9-12-24(20)13-15-5-6-15/h9,12,14-16H,1-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEPWLVNRCSUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)N3CCC(CC3)C4=NC=CN4CC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.